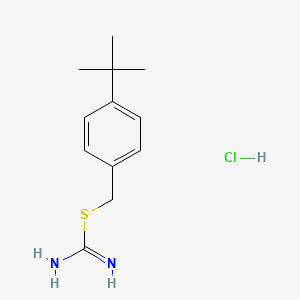

2-(4-tert-Butyl-benzyl)-isothiourea hydrochloride

Description

Properties

IUPAC Name |

(4-tert-butylphenyl)methyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2S.ClH/c1-12(2,3)10-6-4-9(5-7-10)8-15-11(13)14;/h4-7H,8H2,1-3H3,(H3,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFKDVCPIMLONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview:

- Starting Material: 4-tert-Butylbenzyl chloride

- Reagent: Isothiourea (or its derivatives)

- Solvent: Ethanol or methanol

- Conditions: Reflux

This pathway is supported by chemical patents and literature, which describe the reaction as a nucleophilic substitution where the chloride group is replaced by the isothiourea moiety.

Preparation of the Isothiourea Intermediate

The synthesis of the isothiourea component typically involves the reaction of thiourea with suitable alkylating agents. The process can be summarized as follows:

Stepwise Process:

- a. Alkylation of Thiourea: Thiourea reacts with an alkyl halide, such as tert-butylbenzyl chloride, under basic conditions.

- b. Formation of Isothiourea: The nucleophilic sulfur atom in thiourea attacks the electrophilic carbon in the alkyl halide, forming the isothiourea derivative.

- c. Purification: The product is purified via recrystallization or chromatography.

Reaction Conditions and Reagents:

| Reagent | Solvent | Temperature | Notes |

|---|---|---|---|

| Thiourea | Ethanol or methanol | Reflux | Alkylation occurs here |

| Base (e.g., potassium carbonate) | - | - | Facilitates nucleophilic attack |

This method is well-documented in patents such as US5658935, where the synthesis of heterocyclic compounds, including isothioureas, is described with stepwise alkylation strategies.

Formation of the Hydrochloride Salt

Post-synthesis, the free base of 2-(4-tert-Butyl-benzyl)-isothiourea is converted into its hydrochloride salt to enhance stability and solubility.

Salt Formation:

- Method: Treat the free base with hydrogen chloride gas or HCl in an appropriate solvent (e.g., diethyl ether or ethanol).

- Conditions: Usually performed at low temperature to prevent decomposition.

- Outcome: Crystallization of the hydrochloride salt.

This process is standard for amines and related compounds, with detailed procedures available in patent literature and chemical handbooks.

Advanced Synthetic Routes and Catalytic Methods

Recent research has explored more sophisticated methods, including catalytic processes, to improve yields and stereoselectivity.

Catalytic Enantioselective Synthesis:

A notable development involves tandem relay catalysis using palladium and isothiourea catalysts, enabling enantioselective synthesis of derivatives. While this method is more applicable to derivative synthesis, it highlights the potential for catalytic approaches in preparing the compound.

Reaction Conditions for Catalytic Methods:

| Catalyst | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Palladium complex + Isothiourea | Glycine derivatives, cinnamyl esters | Acetonitrile | Room temperature | Up to 79% yield |

Though primarily used for derivative synthesis, these methods demonstrate the versatility of isothiourea chemistry in complex molecule construction.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Solvent | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Nucleophilic substitution | 4-tert-Butylbenzyl chloride + Isothiourea | Ethanol/methanol | Reflux | High | Standard laboratory synthesis |

| Alkylation of thiourea | Thiourea + tert-Butylbenzyl halide | Ethanol | Reflux | Moderate | Precursor formation |

| Salt formation | Free base + HCl | Diethyl ether/ethanol | Low temperature | Quantitative | Salt stabilization |

| Catalytic enantioselective | Palladium + Isothiourea | Acetonitrile | Room temperature | Up to 79% | Advanced, stereoselective |

Notes on Optimization and Industrial Scale-Up

- Purity Control: Recrystallization from suitable solvents ensures high purity.

- Reaction Monitoring: TLC or HPLC techniques are employed for reaction progress.

- Yield Enhancement: Use of excess reagents and controlled temperature improves yields.

- Safety Considerations: Handling of halogenated compounds and HCl requires proper safety measures.

Summary:

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butyl-benzyl)-isothiourea hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiourea moiety to thiourea or other reduced forms.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiourea derivatives.

Substitution: Nitrated or halogenated benzyl derivatives.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis: The compound serves as a versatile reagent in organic synthesis, enabling the formation of complex molecules.

- Building Block for Derivatives: It acts as a precursor for synthesizing various derivatives, enhancing its utility in chemical research.

Biology

- Antimicrobial Properties: Studies have indicated that compounds related to isothioureas exhibit antimicrobial activity. For instance, derivatives have shown efficacy against bacteria and fungi .

- Anticancer Activity: Research suggests potential anticancer properties, with some derivatives demonstrating cytotoxic effects on cancer cell lines .

Medicine

- Therapeutic Applications: The compound is being explored for its therapeutic potential, particularly in drug development targeting specific diseases such as cancer and infections.

- Mechanism of Action: Its biological activity may involve interactions with molecular targets like enzymes or receptors, influencing various biological pathways .

Industry

- Specialty Chemicals Production: It is utilized in the production of specialty chemicals, contributing to advancements in materials science and industrial applications.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial effects of various isothiourea derivatives, including 2-(4-tert-Butyl-benzyl)-isothiourea hydrochloride. The minimum inhibitory concentration (MIC) was determined against several bacterial strains, showing promising results that suggest further exploration in pharmaceutical applications .

Case Study 2: Anticancer Research

In another investigation, derivatives of isothioureas were tested for their cytotoxic effects on human cancer cell lines. Results indicated that certain modifications to the structure enhanced potency, paving the way for new anticancer agents derived from this class of compounds .

Mechanism of Action

The mechanism of action of 2-(4-tert-Butyl-benzyl)-isothiourea hydrochloride involves its interaction with specific molecular targets. The isothiourea moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of isothioureas are heavily influenced by substituents on the benzyl group. Key analogs include:

- In contrast, the methoxy group in 2-(4-methoxybenzyl)-isothiourea increases polarity, favoring solubility . Chlorine substituents in S-(3,4-dichlorobenzyl)isothiourea introduce electron-withdrawing effects, which may enhance interactions with bacterial targets (e.g., inhibiting MreB cytoskeletal proteins in Pseudomonas ).

Physicochemical Properties and Stability

- Solubility :

- Stability: Isothioureas are prone to degradation; notes impurities like 3-cyano-2-methyl derivatives arising during synthesis . Bulkier substituents (e.g., tert-butyl) may improve stability by steric hindrance.

Biological Activity

2-(4-tert-Butyl-benzyl)-isothiourea hydrochloride (CAS No. 324523-97-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C₁₂H₁₉ClN₂S

- Molecular Weight : 250.81 g/mol

- Solubility : Soluble in organic solvents like ethanol and dimethylformamide; nearly insoluble in water .

The biological activity of 2-(4-tert-Butyl-benzyl)-isothiourea hydrochloride is primarily attributed to its interaction with specific molecular targets within microbial and cancerous cells. The compound exhibits several modes of action:

-

Antimicrobial Activity :

- Disruption of cell wall synthesis and membrane integrity in bacterial cells, leading to cell lysis.

- Inhibition of enzymes involved in critical biochemical pathways necessary for microbial survival.

- Anticancer Properties :

Biochemical Pathways

Research indicates that 2-(4-tert-Butyl-benzyl)-isothiourea hydrochloride affects several biochemical pathways:

- Cell Wall Synthesis : The compound inhibits enzymes critical for peptidoglycan synthesis in bacteria, which is essential for maintaining cell wall integrity.

- Apoptotic Pathways : In cancer cells, it may activate caspases and other proteins involved in programmed cell death .

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of this compound demonstrated significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 10 µg/mL for certain strains, indicating potent antibacterial effects.

Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with 2-(4-tert-Butyl-benzyl)-isothiourea hydrochloride resulted in a dose-dependent decrease in cell viability. The compound exhibited IC50 values ranging from 15 to 30 µM across different cancer types, suggesting its potential as a therapeutic agent .

Data Summary Table

| Biological Activity | MIC/IC50 Values | Target Organisms/Cells |

|---|---|---|

| Antibacterial | 10 µg/mL | Staphylococcus aureus, E. coli |

| Anticancer | 15-30 µM | Various human cancer cell lines |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-tert-Butyl-benzyl)-isothiourea hydrochloride, and how can its purity be validated?

- Methodological Answer : The compound is typically synthesized via alkylation of thiourea with 4-tert-butylbenzyl chloride under basic conditions. Post-synthesis purification involves recrystallization from ethanol or methanol. Purity validation requires HPLC with UV detection (λ = 254 nm) and ion-pair chromatography to separate isothiourea derivatives from unreacted precursors. Structural confirmation is achieved through ¹H and ¹³C NMR spectroscopy , with characteristic peaks for the tert-butyl group (δ ~1.3 ppm, singlet) and benzyl protons (δ ~4.5 ppm, singlet) .

| NMR Data (Key Peaks) |

|---|

| ¹H NMR (DMSO-d₆) : |

| δ 1.3 (s, 9H, tert-butyl) |

| δ 4.5 (s, 2H, CH₂) |

| δ 7.2–7.4 (m, 4H, aromatic) |

| ¹³C NMR : δ 169.0 (C=S), 34.1 (tert-butyl C) |

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Essential for verifying the tert-butyl group and benzyl connectivity. Compare observed shifts to reference data for structurally similar isothioureas (e.g., S-benzylisothiourea hydrochloride in ).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 269.1 for C₁₂H₁₉ClN₂S).

- Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does 2-(4-tert-Butyl-benzyl)-isothiourea hydrochloride interact with bacterial MreB proteins, and what experimental approaches elucidate this mechanism?

- Methodological Answer :

- MreB Polymerization Assays : Use in vitro turbidimetry to monitor MreB filament formation. The compound inhibits polymerization at IC₅₀ values comparable to A22 (a structurally related isothiourea; IC₅₀ ~5–10 µM) .

- Fluorescence Microscopy : Treat Pseudomonas aeruginosa with FITC-labeled compound to visualize MreB cytoskeletal disruption.

- Genetic Knockdown : Combine with mreB deletion strains to confirm target specificity .

Q. What strategies resolve contradictory data on the compound’s anti-biofilm efficacy across bacterial strains?

- Methodological Answer :

- Standardized Biofilm Assays : Use 96-well microtiter plates with crystal violet staining. Control for growth phase (e.g., mid-log vs. stationary phase) and media composition (e.g., LB vs. minimal media).

- Strain-Specific Profiling : Test Gram-negative (P. aeruginosa, E. coli) and Gram-positive (S. aureus) strains. Note that A22 derivatives show reduced efficacy against S. aureus due to cell wall differences .

- Dose-Response Analysis : Compare Minimum Biofilm Inhibitory Concentration (MBIC) values under varying pH and oxygen conditions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s specificity?

- Methodological Answer :

- Substituent Modification : Replace the tert-butyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance bacterial membrane penetration. highlights analogs like JYL1421 (N-(4-tert-butylbenzyl)-N'-[3-fluoro-4-(methylsulfonylamino)benzyl]thiourea) with improved receptor binding.

- Pharmacophore Modeling : Use molecular docking to predict interactions with MreB’s ATP-binding pocket. Prioritize derivatives with lower steric hindrance .

Data Contradiction Analysis

Q. How should researchers address variability in cytotoxicity reports for this compound?

- Methodological Answer :

- Cell Line Selection : Test cytotoxicity in both mammalian (e.g., HEK293) and bacterial cells. A22 derivatives exhibit low mammalian toxicity (IC₅₀ > 100 µM) but high bacterial specificity .

- Redox Activity Screening : Use assays like MTT or resazurin to distinguish true cytotoxicity from artifactual redox interference.

- Metabolic Profiling : Compare cytotoxicity in nutrient-rich vs. minimal media to identify metabolism-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.